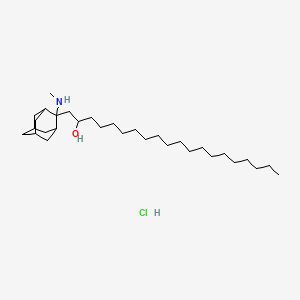
2-Methylamino-2-(2'-hydroxy-2'-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a tricyclo decane core with a methylamino and hydroxy-n-octadecylethyl substituent, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl involves multiple steps. The initial step typically includes the formation of the tricyclo decane core, followed by the introduction of the methylamino and hydroxy-n-octadecylethyl groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can replace the existing functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyladamantane: Another tricyclic compound with different substituents.
1-Aminoadamantane: Shares the tricyclic core but has an amino group instead of the complex substituents.
Uniqueness
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl stands out due to its unique combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
108736-90-9 |
|---|---|
Formule moléculaire |
C31H60ClNO |
Poids moléculaire |
498.3 g/mol |
Nom IUPAC |
1-[2-(methylamino)-2-adamantyl]icosan-2-ol;hydrochloride |
InChI |
InChI=1S/C31H59NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(33)25-31(32-2)28-21-26-20-27(23-28)24-29(31)22-26;/h26-30,32-33H,3-25H2,1-2H3;1H |
Clé InChI |
AROPPNNYIFGIKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















